Cas no 33399-23-4 (4-(2-Bromophenoxy)pyridine)
4-(2-Bromophenoxy)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-bromophenoxy)pyridine
- Pyridine, 4-(2-bromophenoxy)-
- LEYSHVVIBUCHMO-UHFFFAOYSA-N
- Z415728042
- 4-(2-Bromophenoxy)pyridine
-
- Inchi: 1S/C11H8BrNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H
- InChI Key: LEYSHVVIBUCHMO-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1OC1C=CN=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 171
- XLogP3: 3.3
- Topological Polar Surface Area: 22.1
4-(2-Bromophenoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B804825-25mg |
4-(2-Bromophenoxy)pyridine |
33399-23-4 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804825-50mg |
4-(2-Bromophenoxy)pyridine |
33399-23-4 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B804825-250mg |
4-(2-Bromophenoxy)pyridine |
33399-23-4 | 250mg |
$ 320.00 | 2022-06-06 | ||
| Chemenu | CM518071-1g |
4-(2-Bromophenoxy)pyridine |
33399-23-4 | 95% | 1g |
$293 | 2022-06-11 | |
| A2B Chem LLC | AV29664-50mg |
4-(2-Bromophenoxy)pyridine |
33399-23-4 | 95% | 50mg |
$105.00 | 2024-04-20 | |
| A2B Chem LLC | AV29664-100mg |
4-(2-Bromophenoxy)pyridine |
33399-23-4 | 95% | 100mg |
$139.00 | 2024-04-20 | |
| A2B Chem LLC | AV29664-250mg |
4-(2-Bromophenoxy)pyridine |
33399-23-4 | 95% | 250mg |
$185.00 | 2024-04-20 | |
| A2B Chem LLC | AV29664-500mg |
4-(2-Bromophenoxy)pyridine |
33399-23-4 | 95% | 500mg |
$321.00 | 2024-04-20 | |
| A2B Chem LLC | AV29664-1g |
4-(2-Bromophenoxy)pyridine |
33399-23-4 | 95% | 1g |
$426.00 | 2024-04-20 | |
| A2B Chem LLC | AV29664-2.5g |
4-(2-Bromophenoxy)pyridine |
33399-23-4 | 95% | 2.5g |
$800.00 | 2024-04-20 |
4-(2-Bromophenoxy)pyridine Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 4-(2-Bromophenoxy)pyridine
Introduction to 4-(2-Bromophenoxy)pyridine (CAS No. 33399-23-4)
4-(2-Bromophenoxy)pyridine (CAS No. 33399-23-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of a pyridine ring substituted with a 2-bromophenoxy group. The combination of these functional groups endows the molecule with a range of chemical and biological properties that make it a valuable candidate for various applications.
The molecular formula of 4-(2-Bromophenoxy)pyridine is C11H9BrNO, and its molecular weight is 257.09 g/mol. The compound is typically obtained through the reaction of 2-bromophenol with 4-chloropyridine in the presence of a base, such as potassium carbonate. This synthetic route has been well-documented in the literature and is known for its efficiency and scalability.
In recent years, 4-(2-Bromophenoxy)pyridine has been the subject of extensive research due to its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as an inhibitor of specific enzymes and receptors. For instance, studies have shown that 4-(2-Bromophenoxy)pyridine exhibits potent inhibitory effects on certain kinases, which are crucial enzymes involved in cell signaling pathways. This property makes it a promising candidate for the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders.
Beyond its enzymatic inhibition properties, 4-(2-Bromophenoxy)pyridine has also been explored for its potential as a scaffold for the design of novel ligands. The pyridine ring provides a rigid platform that can be easily modified with various functional groups to fine-tune the pharmacological profile of the resulting compounds. This flexibility has led to the synthesis of numerous derivatives that exhibit enhanced potency and selectivity compared to the parent compound.
In addition to its medicinal applications, 4-(2-Bromophenoxy)pyridine has found utility in other areas of chemical research. For example, it has been used as a building block in the synthesis of complex organic molecules, particularly those with intricate architectures and multiple functional groups. The ability to introduce bromo and phenoxy functionalities into a pyridine framework makes it an attractive starting material for synthetic chemists working on advanced materials and organic electronics.
The physical properties of 4-(2-Bromophenoxy)pyridine, such as its solubility and stability, have also been studied in detail. It is generally soluble in common organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. This solubility profile is advantageous for both synthetic processes and biological assays, as it allows for easy handling and formulation.
In terms of safety, while specific toxicological data on 4-(2-Bromophenoxy)pyridine may be limited, it is important to handle this compound with appropriate precautions. Standard laboratory safety protocols should be followed to minimize exposure risks, including the use of personal protective equipment (PPE) such as gloves and goggles.
The environmental impact of 4-(2-Bromophenoxy)pyridine has also been considered in recent studies. Research indicates that while the compound itself may not pose significant environmental hazards under normal use conditions, proper disposal methods should be employed to prevent contamination of water bodies and soil.
In conclusion, 4-(2-Bromophenoxy)pyridine (CAS No. 33399-23-4) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and synthetic organic chemistry. Its unique molecular structure and versatile chemical properties make it an important molecule for further exploration and development. As ongoing research continues to uncover new insights into its biological activities and potential therapeutic uses, it is likely that this compound will play an increasingly significant role in advancing our understanding and treatment of various diseases.
33399-23-4 (4-(2-Bromophenoxy)pyridine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)